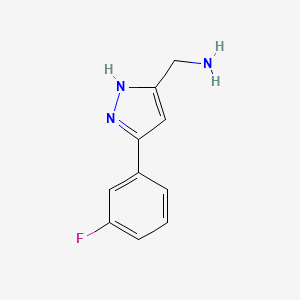

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine

CAS No.: 2089669-72-5

Cat. No.: VC3204357

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089669-72-5 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | [3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine |

| Standard InChI | InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) |

| Standard InChI Key | GQYCVAHTLICTBP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NNC(=C2)CN |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NNC(=C2)CN |

Introduction

Structural Characteristics and Physical Properties

Chemical Identity and Nomenclature

(3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanamine belongs to the class of pyrazole derivatives, specifically functionalized with a 3-fluorophenyl group and a methanamine substituent. The compound's structure consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2, a fluorophenyl group at position 3, and a methanamine (-CH₂NH₂) group at position 5. This arrangement creates a molecule with multiple potential interaction sites for biological targets.

Structural Features

The pyrazole core of this compound provides an electron-rich aromatic system that contributes to its chemical reactivity and potential for hydrogen bonding. The 3-fluorophenyl group introduces lipophilicity and enhanced metabolic stability, while the fluorine atom can form unique intermolecular interactions with biological targets. The methanamine group at position 5 offers basic properties and the potential for hydrogen bonding and salt formation, which can be crucial for solubility and pharmacokinetic properties.

Physical Properties

Based on structural analysis and comparison with similar compounds, the physical properties of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine can be estimated as shown in Table 1.

Table 1: Estimated Physical Properties of (3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanamine

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₀H₁₀FN₃ | Structural analysis |

| Molecular Weight | Approx. 191.21 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Typical for similar pyrazole derivatives |

| Solubility | Soluble in organic solvents; limited water solubility | Based on structural features |

| Log P | Approx. 1.5-2.5 | Estimated from similar fluorinated pyrazoles |

| pKa | Approx. 8-9 for the amine group | Based on typical primary amines attached to aromatic systems |

Synthesis Methodologies

Conventional Synthetic Routes

The synthesis of pyrazole derivatives typically involves cyclization reactions with hydrazines as key reagents. For compounds similar to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine, several approaches can be considered based on established methods for related structures.

One potential synthetic route involves the reaction of a suitable β-diketone or β-ketoester with hydrazine to form the pyrazole core, followed by functionalization to introduce the 3-fluorophenyl group and the methanamine substituent. This approach draws upon well-established pyrazole synthesis methodologies documented in the literature .

Modern Synthetic Approaches

Contemporary synthetic methods for pyrazole derivatives with similar structural features often employ more selective and efficient approaches. The synthesis may involve:

-

Formation of the pyrazole ring through cyclization reactions

-

Introduction of the fluorophenyl group via cross-coupling reactions

-

Incorporation of the methanamine functionality through reduction of nitrile or amide precursors

A Vilsmeier-Haack reaction can be employed to introduce an aldehyde group at position 5 of the pyrazole ring, which can then be converted to a methanamine group through reductive amination . This approach has been documented for structurally similar pyrazole derivatives and likely represents a viable method for the synthesis of the target compound.

Purification and Characterization

Purification of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine would typically involve column chromatography using silica gel with appropriate solvent systems, such as ethyl acetate/hexane mixtures. Recrystallization from suitable solvents like ethanol or ethanol/water mixtures could be employed for final purification to obtain analytically pure material.

Characterization would primarily rely on spectroscopic methods as outlined in Section 5, with structural confirmation through NMR, mass spectrometry, and elemental analysis techniques.

Chemical Reactivity

Key Functional Groups and Their Reactivity

The (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine molecule contains several reactive functional groups:

-

The pyrazole NH group, which can participate in hydrogen bonding and acid-base reactions

-

The primary amine (-CH₂NH₂), which can undergo typical amine reactions including nucleophilic substitution, acylation, and imine formation

-

The aromatic systems (pyrazole and fluorophenyl), which can participate in electrophilic aromatic substitution reactions

Notable Chemical Transformations

The primary amine group in (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine makes it a versatile intermediate for further chemical modifications. Potential transformations include:

-

Acylation to form amides

-

Reductive amination to form secondary and tertiary amines

-

Formation of Schiff bases with aldehydes and ketones

-

Conversion to diazonium salts followed by various coupling reactions

Similar pyrazole-based compounds have been utilized in the formation of Schiff bases for the development of potential diuretic agents, suggesting the target compound could be employed in similar applications .

| Therapeutic Area | Supporting Evidence | Potential Mechanism |

|---|---|---|

| Antimicrobial agents | Similar pyrazole derivatives show activity against bacterial pathogens | Interaction with bacterial cell components |

| Anticancer therapy | Recent studies suggest pyrazole derivatives as promising anticancer agents | Kinase inhibition or other signaling pathway modulation |

| Anti-inflammatory drugs | Pyrazole-containing compounds show anti-inflammatory effects | Inhibition of inflammatory mediators |

| CNS-active agents | Related structures have demonstrated activity on CNS targets | Receptor modulation or enzyme inhibition |

Analytical Methods for Identification

Spectroscopic Characterization

Spectroscopic methods provide crucial tools for the identification and structural confirmation of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine. Based on the structural features and data from similar compounds, the following spectroscopic characteristics would be expected:

Table 3: Expected Spectroscopic Characteristics

| Analytical Method | Expected Key Features |

|---|---|

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹) C=N stretching (1600-1650 cm⁻¹) C-F stretching (1000-1400 cm⁻¹) |

| ¹H NMR (DMSO-d₆) | Pyrazole N-H (δ ~10-11 ppm) Pyrazole C-H (δ ~6.0-6.5 ppm) CH₂NH₂ (δ ~3.5-4.0 ppm) NH₂ (δ ~1.5-2.0 ppm) Aromatic protons (δ ~7.0-7.6 ppm) |

| ¹³C NMR | Pyrazole C-3 (δ ~145-150 ppm) Pyrazole C-5 (δ ~140-145 ppm) CH₂NH₂ (δ ~35-40 ppm) Aromatic carbons (δ ~110-135 ppm) C-F (δ ~160-165 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 191 [M]⁺ Fragment at m/z 174 [M-NH₃]⁺ Fragment at m/z 95 [fluorophenyl]⁺ |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity and identity of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine. For TLC analysis, silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane or methanol/dichloromethane mixtures) would likely be effective. HPLC analysis would typically employ C18 reverse-phase columns with suitable mobile phases containing acetonitrile or methanol with buffer additives.

Structural Confirmation Techniques

X-ray crystallography would provide definitive structural confirmation for (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine if suitable crystals could be obtained. This technique would allow precise determination of bond lengths, angles, and the three-dimensional arrangement of the molecule, which could be valuable for structure-activity relationship studies and computational modeling efforts.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds provide insights into the potential properties and activities of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine:

Table 4: Comparison with Structurally Related Compounds

Structure-Property Relationships

The position and nature of substituents on the pyrazole ring significantly influence the physicochemical and biological properties of these compounds. For instance:

-

N-methylation (as in some analogs) reduces hydrogen bond donor capacity but may enhance membrane permeability

-

The position of the methanamine group (C-4 vs. C-5) affects the electronic distribution and reactivity of the molecule

-

The nature of the aryl substituent (fluorophenyl vs. other substituted phenyls) influences lipophilicity and metabolic stability

Biological Activity Comparisons

Research on structurally similar pyrazole derivatives has demonstrated various biological activities. For example, studies on pyrazole derivatives with sulfonamide groups have shown potential as diuretic agents, with molecular docking studies supporting their interaction with relevant biological targets . The presence of the fluorophenyl group in the target compound may confer advantages in terms of metabolic stability and binding affinity compared to non-fluorinated analogs.

Current Research and Future Directions

Recent Advances

Recent research on pyrazole derivatives has focused on their diverse biological activities and potential therapeutic applications. Advances in synthetic methodologies have enabled more efficient and selective preparation of these compounds, facilitating structure-activity relationship studies. Computational techniques, including molecular docking and in silico ADME prediction, have become increasingly important in guiding the design and optimization of pyrazole-based drug candidates .

Emerging Applications

Beyond traditional pharmaceutical applications, pyrazole derivatives are finding applications in various fields:

-

As building blocks for more complex bioactive molecules

-

In chemical biology as probe molecules for target identification

-

As components in functional materials and chemical sensors

-

As catalysts for organic transformations

The versatility of the pyrazole scaffold continues to drive research interest in compounds like (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine.

Research Gaps and Opportunities

Several research opportunities exist for further exploration of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine and related compounds:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of alternative synthetic routes to improve efficiency and sustainability

-

Exploration of specific biological targets and mechanisms of action

-

Development of formulation strategies to enhance bioavailability and pharmacokinetic properties

-

Combination studies with established therapeutic agents to identify synergistic effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume